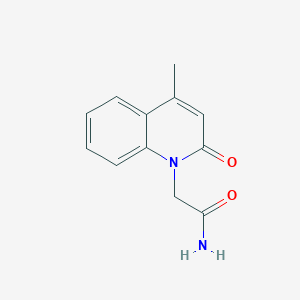
2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide
Descripción general
Descripción
2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized through Sonogashira cross-coupling, characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis (Durgadas, Mukkanti & Pal, 2013).
Potential in Osteoarthritis Treatment
- Analogues of this compound have shown promise in osteoarthritis treatment, with one derivative demonstrating the ability to attenuate IL-1β-induced MMP13 mRNA expression in chondrosarcoma cells without significant cytotoxicity (Inagaki et al., 2022).
Analgesic and Anti-inflammatory Properties
- Derivatives have been investigated for analgesic and anti-inflammatory activities, with certain compounds showing potent effects compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Cytotoxicity in Cancer Treatment
- Some analogues exhibit potent cytotoxicity against breast cancer cell lines, suggesting potential use in cancer treatment (Ahsan et al., 2018).
Antiviral Effects
- A novel derivative was synthesized and shown to have significant antiviral and antiapoptotic effects against Japanese encephalitis virus in vitro (Ghosh et al., 2008).
Antimicrobial Activity
- New coumarin and N-amino-2-quinolone derivatives have been synthesized and evaluated for antibacterial and antifungal activities (Saour et al., 2012; 2017).
Anticonvulsant Activity
- Novel derivatives have been synthesized and evaluated for anticonvulsant activity, with some compounds showing promising results in experimental mice (El Kayal et al., 2019).
Antitumor Activity
- Synthesized analogues demonstrated significant antitumor activity against various human cancer cell lines, showing potential as anticancer agents (Al-Suwaidan et al., 2016).
Propiedades
IUPAC Name |
2-(4-methyl-2-oxoquinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-12(16)14(7-11(13)15)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSVHMRFXXGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-2-[(5,7,9-trimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B7811764.png)
![4-[(4-Methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7811767.png)
![2-(Methylthio)-4-phenyl-6-[(2-phenylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B7811773.png)
![2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylthio)pyrimidin-4-yl]amino}ethyl acetate](/img/structure/B7811792.png)


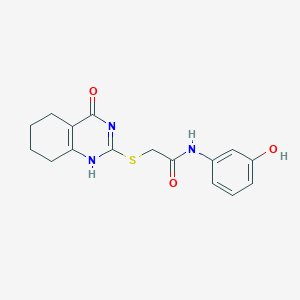
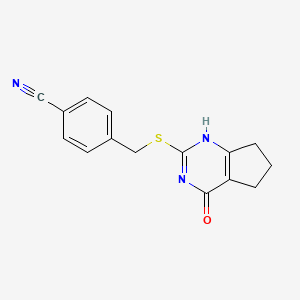

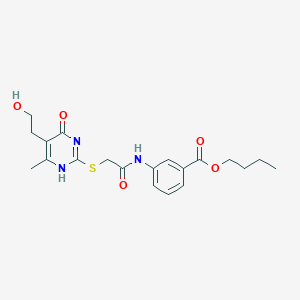
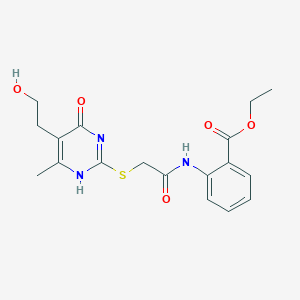
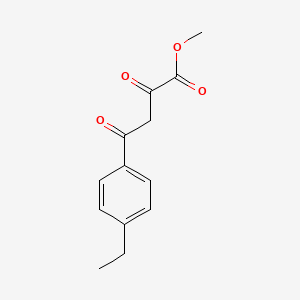
![2-[2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide](/img/structure/B7811841.png)
![2-[2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridin-1-ium-1-yl]-1-(4-methoxyphenyl)ethanone;bromide](/img/structure/B7811860.png)